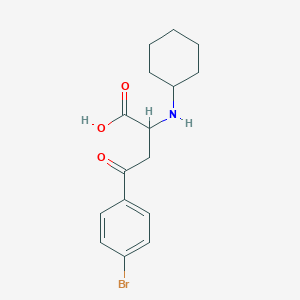

4-(4-Bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid

CAS No.: 1031263-33-8

Cat. No.: VC5425284

Molecular Formula: C16H20BrNO3

Molecular Weight: 354.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031263-33-8 |

|---|---|

| Molecular Formula | C16H20BrNO3 |

| Molecular Weight | 354.244 |

| IUPAC Name | 4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C16H20BrNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21) |

| Standard InChI Key | HYLOXIKFRSIGLF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure comprises a 4-bromophenyl group linked to a 4-oxobutanoic acid chain, with a cyclohexylamine substitution at the second carbon (Figure 1). Key identifiers include:

-

SMILES:

-

InChIKey: .

X-ray crystallography of related compounds, such as 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, reveals intramolecular hydrogen bonding between amide and carboxylic acid groups, suggesting potential similarities in crystalline packing .

Predicted Physicochemical Properties

Experimental data for this compound is sparse, but computational predictions provide insights:

| Property | Value |

|---|---|

| Boiling Point | 532.4 ± 50.0 °C |

| Density | 1.42 ± 0.1 g/cm³ |

| pKa | 2.11 ± 0.23 |

| Molecular Weight | 354.24 g/mol |

These values, derived from QSAR models, indicate moderate polarity and solubility in aprotic solvents like acetonitrile .

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis route for 4-(4-bromophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is documented, analogous compounds suggest multi-step protocols involving:

-

Friedel-Crafts Acylation: Toluene derivatives react with succinic anhydride in the presence of Lewis acids (e.g., AlCl₃) to form 4-aryl-4-oxobutanoic acids .

-

Amination: Cyclohexylamine may be introduced via nucleophilic substitution or reductive amination. For example, Ugi four-component reactions (Ugi-4CR) employing protected boronic acids and isocyanides yield structurally similar α-amino boronic acids .

-

Bromination: Electrophilic aromatic bromination of precursor phenyl groups using Br₂ or NBS (N-bromosuccinimide).

A proposed pathway is illustrated below:

Optimization Challenges

Reaction conditions significantly impact yields. For instance, Ugi-4CR reactions require aprotic solvents (e.g., acetonitrile) and controlled isocyanide addition to suppress side reactions like the Passerini reaction . Ammonium chloride additives enhance imine formation, improving yields to ~74% in optimized setups .

| Supplier | Location | Purity |

|---|---|---|

| Ryan Scientific, Inc. | United States | >98% |

| Key Organics Limited | United Kingdom | >98% |

| Matrix Scientific | United States | >98% |

Pricing and availability vary; bulk quantities require direct inquiry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume